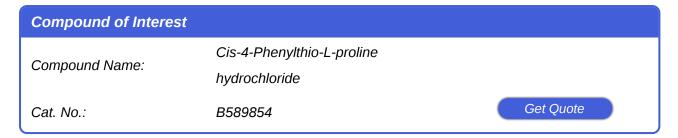


# Spectroscopic Profile of Cis-4-Phenylthio-Lproline Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Cis-4-Phenylthio-L-proline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published raw spectroscopic data for this specific molecule, this document presents an analysis based on established principles of spectroscopy and data from structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of Cis-4-Phenylthio-L-proline hydrochloride in a research and development setting.

# **Chemical Structure and Properties**

• IUPAC Name: (2S,4S)-4-(phenylthio)pyrrolidine-2-carboxylic acid hydrochloride

CAS Number: 105107-84-4

Molecular Formula: C11H14CINO2S

• Molecular Weight: 259.75 g/mol

### **Spectroscopic Data Summary**

The following tables summarize the expected spectroscopic data for **Cis-4-Phenylthio-L- proline hydrochloride** based on its chemical structure and known spectral data for similar



proline derivatives and phenylthio compounds.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (Solvent: D<sub>2</sub>O)

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~7.30 - 7.50	m	5H	Phenyl-H
~4.20 - 4.30	t	1H	Proline α-H
~3.90 - 4.00	m	1H	Proline δ-H
~3.40 - 3.50	m	2H	Proline y-H
~2.20 - 2.40	m	2H	Proline β-H

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: D<sub>2</sub>O)

Chemical Shift (δ) ppm	Assignment
~175	Carbonyl C (COOH)
~135	Phenyl C (quaternary)
~130	Phenyl C (para)
~129	Phenyl C (ortho/meta)
~60	Proline α-C
~55	Proline δ-C
~45	Proline γ-C
~35	Proline β-C

# **Infrared (IR) Spectroscopy**

Table 3: Expected Infrared Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 2500	Broad	O-H stretch (carboxylic acid)
3000 - 2800	Medium	C-H stretch (aliphatic)
~3050	Weak	C-H stretch (aromatic)
~1730	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium-Weak	C=C stretch (aromatic ring)
~1440	Medium	S-Phenyl stretch
~740, ~690	Strong	C-H out-of-plane bend (monosubstituted benzene)

# Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

m/z (amu)	Ion Identity	
224.07	[M+H] <sup>+</sup> (protonated molecule)	
246.05	[M+Na] <sup>+</sup> (sodium adduct)	

# **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data presented above.

### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of Cis-4-Phenylthio-L-proline hydrochloride in 0.6 mL of deuterium oxide (D<sub>2</sub>O).
- Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:



Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay: 2 seconds.

Acquisition Time: ~3 seconds.

Spectral Width: 0 to 12 ppm.

Temperature: 298 K.

<sup>13</sup>C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 to 4096, due to the low natural abundance of <sup>13</sup>C.

Relaxation Delay: 2 seconds.

Acquisition Time: ~1.5 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

 Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function. Phase and baseline correct the resulting spectrum.
Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm) and the ¹³C spectrum accordingly.

#### **IR Spectroscopy**

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.



Data Acquisition:

Spectral Range: 4000 to 400 cm<sup>-1</sup>.

Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 16 to 32.

Background: Collect a background spectrum of a pure KBr pellet.

• Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

### **Mass Spectrometry**

 Sample Preparation: Prepare a dilute solution of the sample (~10 μg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.

• Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

• Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI).

Polarity: Positive.

Capillary Voltage: 3.5 - 4.5 kV.

Cone Voltage: 20 - 40 V.

• Source Temperature: 100 - 150 °C.

Desolvation Temperature: 250 - 350 °C.

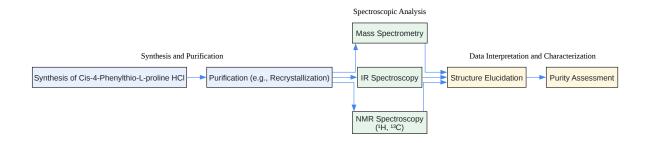
Mass Range: m/z 50 - 500.

 Data Processing: The mass spectrum is typically displayed as a plot of relative intensity versus mass-to-charge ratio (m/z).



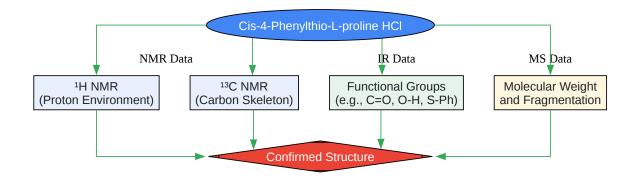
# **Workflow and Logical Diagrams**

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of **Cis-4-Phenylthio-L-proline hydrochloride**.



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Caption: Workflow for the synthesis and spectroscopic characterization.



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